molecular formula C20H15NO3 B1678120 Oxyphenisatine CAS No. 125-13-3

Oxyphenisatine

Cat. No.: B1678120
CAS No.: 125-13-3
M. Wt: 317.3 g/mol
InChI Key: SJDACOMXKWHBOW-UHFFFAOYSA-N
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Description

Oxyphenisatin, also known as 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, is a synthetic compound that was historically used as a laxative. It is closely related to other laxatives such as bisacodyl, sodium picosulfate, and phenolphthalein. Due to its association with liver damage, oxyphenisatin was withdrawn from the market in most countries in the early 1970s .

Mechanism of Action

Target of Action

Oxyphenisatin, also known as Oxyphenisatine, is primarily used as a laxative . .

Mode of Action

It is known to undergo enterohepatic circulation , which suggests that it may interact with targets in the liver and gastrointestinal tract.

Biochemical Pathways

It is known that oxyphenisatin has cathartic properties , suggesting that it may affect water and electrolyte transport in the intestines

Result of Action

Oxyphenisatin is known to have a laxative effect . Long-term use of Oxyphenisatin is associated with liver damage , suggesting that it may have molecular and cellular effects on the liver.

Action Environment

Factors such as the presence or absence of food, gastric function, liver metabolism, and drug-drug interactions can affect a drug’s pharmacokinetic parameters , and these factors may also influence the action of Oxyphenisatin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxyphenisatin involves the condensation of isatin with phenol. The ketone group of isatin is non-enolizable and can be protonated in strong acid, allowing the oxygen to be replaced by electron-rich moieties. This reaction leads to the formation of oxyphenisatin, which can also be acetylated to form its acetate derivative .

Industrial Production Methods: While specific industrial production methods for oxyphenisatin are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned condensation reaction, followed by purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Oxyphenisatin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Oxyphenisatin has been studied for its potential applications beyond its use as a laxative. Recent research has explored its antiproliferative activity in cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. Oxyphenisatin acetate, the pro-drug of oxyphenisatin, has shown promising results in inhibiting the growth of cancer cells by inducing autophagy, mitochondrial dysfunction, and apoptosis .

Comparison with Similar Compounds

  • Bisacodyl
  • Sodium picosulfate
  • Phenolphthalein
  • Phenisatin
  • Nicoxyphenisatin
  • Cinnoxyphenisatin
  • Cofisatine

Properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDACOMXKWHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044528
Record name Oxyphenisatin
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Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

125-13-3
Record name Oxyphenisatin
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Record name Oxyphenisatine [INN:BAN]
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Record name Oxyphenisatin
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Record name Oxyphenisatine
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Synthesis routes and methods

Procedure details

147 g of isatin and 470 g of phenol were brought together and heated to 85° C. Hydrogen chloride gas dried over sulphuric acid is then passed in at 85° C., during which the reaction temperature rises to 115° C. This temperature is maintained and hydrogen chloride is passed in for a further 5 hours. The resulting crystal paste is stirred into 500 ml of benzene and the crystals, colored light yellow, which are thereupon obtained are filtered off and dried. After recrystallization from acetone/chloroform and drying in a water pump vacuum at 90° C., 260 g (82% yield) of colorless crystals are obtained. Melting point 267° C.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of oxyphenisatin?

A1: While initially classified as an "irritant laxative," research suggests that oxyphenisatin's primary mechanism of action involves inhibiting glucose absorption in the small intestine [, ]. This effect appears to be more potent than that of phloridzin, a known inhibitor of glucose transport [].

Q2: How does oxyphenisatin affect fluid transport in the intestines?

A2: Oxyphenisatin, along with bisacodyl, can inhibit fluid absorption or induce secretion in the colon, potentially by increasing epithelial permeability rather than by stimulating adenylate cyclase activity [].

Q3: Does oxyphenisatin interact with bacterial cells in the intestines?

A3: In vitro studies have shown that oxyphenisatin, along with other diphenolic laxatives, can inhibit the growth of and cause potassium leakage from certain anaerobic bacterial strains [].

Q4: Recent studies have explored oxyphenisatin acetate (OXY) as a potential anticancer agent. What mechanisms are thought to be involved?

A4: Research indicates that OXY triggers a cellular starvation response by inhibiting translation and activating nutrient-sensing pathways like GCN2, PERK, and AMPK, while suppressing mTOR signaling. This leads to autophagy, mitochondrial dysfunction, ROS generation, and ultimately, apoptosis through both intrinsic and extrinsic pathways [, ]. In ER-positive breast cancer cells, OXY also induces TNFα expression and TNFR1 degradation, suggesting autocrine receptor-mediated apoptosis [].

Q5: What is the molecular formula and weight of oxyphenisatin?

A5: The molecular formula of oxyphenisatin is C20H19NO3, and its molecular weight is 317.37 g/mol.

Q6: Is there information available about the material compatibility and stability of oxyphenisatin under various conditions?

A6: The provided research abstracts do not offer specific details on the material compatibility and stability of oxyphenisatin.

Q7: How do structural modifications of oxyphenisatin affect its activity?

A7: Studies comparing oxyphenisatin with its sulfate and acetate esters reveal that free phenolic groups are crucial for its inhibitory effects on active transport in the small intestine. Esterification of these groups significantly reduces or abolishes this activity [, ].

Q8: Have any new oxyphenisatin derivatives shown improved anticancer activity?

A8: Yes, recent research has led to the development of substituted 1,3-dihydroindole-2-one analogues of oxyphenisatin with improved in vivo tolerability and anticancer activity compared to the parent compound, while maintaining potent in vitro antiproliferative effects [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of oxyphenisatin?

A9: Oxyphenisatin is absorbed from the gastrointestinal tract and undergoes enterohepatic circulation. It is excreted in the bile, primarily as conjugates []. Its sulfate and acetate esters are absorbed more slowly and primarily excreted unchanged in the feces [].

Q10: How does the route of administration affect oxyphenisatin's efficacy as a laxative?

A10: Rectal administration of oxyphenisatin, even in small doses, can effectively stimulate mass peristalsis in the colon []. This effect is dose-dependent and most pronounced in the proximal descending colon [].

Q11: What models have been used to study the effects of oxyphenisatin on intestinal function?

A11: Researchers have employed various in vivo and in vitro models to study oxyphenisatin's effects, including:

  • In vivo: Perfusion studies in anesthetized rats [, , , ] and human subjects [, ] to assess glucose absorption and fluid transport.
  • In vitro: Everted sacs of rat jejunum and colon [] to examine uptake, conjugation, and transport of oxyphenisatin.
  • Cell culture: Chang liver cells [, ] to assess cytotoxicity and metabolic effects.

Q12: What are the known toxic effects of oxyphenisatin?

A12: Oxyphenisatin has been linked to liver damage, including hepatitis and cirrhosis [, , , , , , , ]. The risk appears to be higher with prolonged use [, , ] and in middle-aged women []. Some cases presented with features resembling autoimmune chronic active hepatitis [, , , , , , ].

Q13: What specific liver injury patterns have been associated with oxyphenisatin?

A13: Reported histological findings include acute hepatitis with centrilobular necrosis [], chronic aggressive hepatitis [], cirrhosis [, , ], and liver cell failure [].

Q14: Were there any concerns raised about the safety of oxyphenisatin that led to regulatory actions?

A14: Yes, concerns regarding oxyphenisatin's hepatotoxicity led to its withdrawal from the Australian market [, ]. The decision was based on numerous reported cases of liver disease associated with its use [].

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